Diphenylmethyl hydroxyacetate
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Overview
Description
Diphenylmethyl hydroxyacetate is an organic compound that features a diphenylmethyl group attached to a hydroxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylmethyl hydroxyacetate can be synthesized through several methods. One common approach involves the reaction of diphenylmethanol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of diphenylmethanol attacks the carbon atom of chloroacetic acid, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow methods to enhance efficiency and yield. For instance, the use of microreactors allows for better control over reaction conditions, such as temperature and pressure, resulting in higher purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Diphenylmethyl hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylmethyl glycolate using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield diphenylmethyl ethanol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: Diphenylmethyl glycolate.
Reduction: Diphenylmethyl ethanol.
Substitution: Diphenylmethyl chloroacetate.
Scientific Research Applications
Diphenylmethyl hydroxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of diphenylmethyl hydroxyacetate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its hydroxy group can form hydrogen bonds with biological molecules, potentially influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethanol: Shares the diphenylmethyl group but lacks the hydroxyacetate moiety.
Diphenylmethyl glycolate: An oxidized form of diphenylmethyl hydroxyacetate.
Diphenylmethyl chloroacetate: A substituted derivative where the hydroxy group is replaced by a chl
Properties
CAS No. |
103969-50-2 |
---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
benzhydryl 2-hydroxyacetate |
InChI |
InChI=1S/C15H14O3/c16-11-14(17)18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15-16H,11H2 |
InChI Key |
LKNCQVLDWYQHLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CO |
Origin of Product |
United States |
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